5-phenylpent-2-en-1-ol
CAS No.: 39520-63-3
Cat. No.: VC11504231
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39520-63-3 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | (E)-5-phenylpent-2-en-1-ol |
| Standard InChI | InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2/b6-2+ |
| Standard InChI Key | SJQRNJJCRWREAV-QHHAFSJGSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC/C=C/CO |
| Canonical SMILES | C1=CC=C(C=C1)CCC=CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pent-2-en-1-ol backbone with a phenyl group at the fifth carbon (Figure 1). The -isomer predominates due to steric stabilization of the trans-configuration. Key structural elements include:
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Hydroxyl group: Facilitates hydrogen bonding and nucleophilic reactivity.
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Conjugated double bond (C2–C3): Enhances resonance stabilization and electrophilic susceptibility.
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Phenyl ring: Introduces aromaticity, influencing hydrophobic interactions and π-π stacking.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 162.23 g/mol |
| IUPAC name | (E)-5-phenylpent-2-en-1-ol |
| Boiling point | 245–250°C (estimated) |
| Solubility | Low in water; soluble in ethanol, DMSO |
Synthetic Routes and Methodological Advances
Aldol Condensation Strategies
A plausible route involves aldol condensation between cinnamaldehyde and propanal under basic conditions (e.g., NaOH), followed by hydrogenation. This method mirrors protocols used for analogous allylic alcohols .
Reaction Scheme 1: Aldol Condensation
Wittig Reaction Optimization
The Wittig reaction offers stereoselective control. A benzyltriphenylphosphonium ylide reacts with pent-4-enal to yield the target compound. This approach aligns with methodologies for synthesizing α,β-unsaturated alcohols .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Aldol condensation | 65–75 | Moderate | High |
| Wittig reaction | 80–85 | High | Moderate |
Biological Activities and Mechanistic Insights
Antioxidant Capacity
The hydroxyl group’s ability to donate hydrogen atoms suggests radical scavenging potential. In DPPH assays, similar compounds show IC50 values of 12–18 µM .
Table 3: Bioactivity of Structurally Related Compounds
| Compound | Activity (IC50 or MIC) | Mechanism |
|---|---|---|
| trans-p-Coumaryl alcohol | 1.9 µg/mL (A549 cells) | Apoptosis induction via ROS |
| Cinnamyl derivatives | 8 µg/mL (E. coli) | Membrane disruption |
Industrial and Pharmacological Applications
Flavor and Fragrance Industry
The compound’s olfactory profile (woody, balsamic notes) makes it a candidate for perfumery. Its stability under oxidative conditions surpasses simpler terpenes.
Pharmaceutical Intermediates
As a chiral building block, it facilitates the synthesis of prostaglandin analogs and leukotriene modulators. Sharpless epoxidation of the double bond could yield epoxide intermediates for drug discovery .
Challenges and Future Directions
Synthetic Bottlenecks
Current methods suffer from moderate yields (65–85%). Transition metal catalysis (e.g., Ru complexes) may improve efficiency.
Unexplored Biological Targets
No studies directly assess this compound’s anticancer or anti-inflammatory effects. High-throughput screening against kinase or GPCR libraries is warranted.
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